3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a 2,3-dimethylphenylamino group and a 4-ethoxybenzyl group. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 2,3-dimethylphenylamino group and the 4-ethoxybenzyl group can be achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents to ensure high yields and selectivity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective synthesis on a larger scale.
Chemical Reactions Analysis
3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include hydroxylated derivatives or other oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reactivity of the compound’s functional groups.
Scientific Research Applications
3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used as a probe or ligand to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential applications in drug discovery and development. Its triazine core is a common motif in many pharmaceutical agents, and modifications of its structure can lead to the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interactions with molecular targets and pathways. The compound’s triazine ring and substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
3-(2,3-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-16-10-8-15(9-11-16)12-18-19(25)22-20(24-23-18)21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRWYRQSUSHGNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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